4-Ethoxycoumarin
Overview
Description
Synthesis Analysis
The synthesis of 4-Ethoxycoumarin derivatives can be achieved through various methods, including the Pechmann condensation method, which is commonly used for synthesizing coumarin derivatives. For instance, 6-ethoxy-4-methylcoumarin was synthesized using this method, demonstrating the versatility and effectiveness of the Pechmann reaction in producing ethoxycoumarin derivatives (Çelikezen et al., 2020). Additionally, modifications and optimizations of synthetic pathways have led to the development of various 4-Ethoxycoumarin compounds with specific chemical functionalities.
Molecular Structure Analysis
The molecular structure of 4-Ethoxycoumarin has been elucidated using crystallographic techniques, revealing a planar conformation of the molecule. The ethoxy group connected to the coumarin nucleus adopts a trans conformation, indicating specific spatial arrangements that contribute to the compound's chemical reactivity and interactions (Fujii, Mano, & Hirayama, 2005).
Chemical Reactions and Properties
4-Ethoxycoumarin participates in various chemical reactions, leveraging its coumarin core structure. It has been involved in reactions yielding new compounds with potential antibacterial activities, as demonstrated by the synthesis of 7-ethoxy-4-substituted aminomethylcoumarins, which showed significant bacterial growth inhibition (Nagesam, Raju, & Raju, 1988). These reactions underscore the reactivity of the ethoxycoumarin moiety and its utility in medicinal chemistry.
Scientific Research Applications
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
4-Ethoxycoumarin is used in the synthesis of other chemical compounds. It has been used in the preparation of 2-substituted-6-(2-hydroxyphenyl)-4(3H)-pyrimidones . It has also been used to synthesize 2,2-diphenyl-4-chromanone and 2,2-dimethyl-4-chromanone .
Application 2: Synthesis of 3,4-Unsubstituted Coumarins
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
4-Ethoxycoumarin has been used in the total synthesis of six 3,4-unsubstituted coumarins, including five naturally occurring coumarins and one synthetic coumarin .
Detailed Description of the Methods of Application or Experimental Procedures
The method involves just three or four steps and allows for the rapid synthesis of these important molecules in excellent yields .
Thorough Summary of the Results or Outcomes Obtained
The successful synthesis of the target compounds was an expected outcome . This is the first synthesis of 6,7,8-trimethoxycoumarin and 7-hydroxy-6-ethoxycoumarin .
Application 3: LC-MS/MS Profiling of Coumarins
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
4-Ethoxycoumarin has been used in a method for LC-MS/MS profiling of coumarins in Zanthoxylum zanthoxyloides extracts and essential oils .
Detailed Description of the Methods of Application or Experimental Procedures
The method involves liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) for the screening of coumarins and furocoumarins in essential oils and plant extracts .
Thorough Summary of the Results or Outcomes Obtained
The method was applied to investigate the coumarin compositions of fruit essential oils and methanolic extracts obtained from separated parts of Zanthoxylum zanthoxyloides .
Application 4: Synthesis of Coumarin Derivatives
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
4-Ethoxycoumarin has been used in the synthesis of various coumarin derivatives. These derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of coumarin derivatives involves various methods including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
Thorough Summary of the Results or Outcomes Obtained
The successful synthesis of the target compounds was an expected outcome . These coumarin derivatives are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
Application 5: Cytochrome P450 Enzymes (CYPs) Studies
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
4-Ethoxycoumarin has been used in studies involving Cytochrome P450 enzymes (CYPs). CYPs are important phase I enzymes involved in the metabolism of endogenous and xenobiotic compounds mainly through mono-oxygenation reactions into more polar and easier to excrete species .
Safety And Hazards
Future Directions
Recent research has focused on the synthesis of new coumarin derivatives from 4-hydroxycoumarin and evaluating their biological activities . Several of the tested compounds showed good to mild inhibitory effects on lung cancer cell motility . This suggests potential future directions in the exploration of 4-Ethoxycoumarin and its derivatives for their antitumor activity.
properties
IUPAC Name |
4-ethoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-10-7-11(12)14-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZDKBHAUILYAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350961 | |
Record name | 4-Ethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxycoumarin | |
CAS RN |
35817-27-7 | |
Record name | 4-Ethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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